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Introduction
Methyllycaconitine (MLA) is a highly complex, toxic norditerpenoid alkaloid found predominantly

in plant species of the Delphinium (larkspur) genus.[1] As a principal toxin responsible for

livestock poisoning on North American rangelands, MLA has been a subject of significant

phytochemical interest.[1] Beyond its toxicity, MLA has garnered attention for its potent and

selective antagonist activity at the α7 nicotinic acetylcholine receptor (nAChR), making it an

invaluable molecular probe in neuropharmacology research.[1] Its intricate C19 carbon

skeleton features a tertiary amine, two tertiary alcohols, four methyl ether groups, and a rare N-

(2-carboxyphenyl)-methylsuccinamido-ester moiety.

This technical guide provides a comprehensive overview of the structural elucidation of

Methyllycaconitine from its natural sources, detailing the historical context, isolation

procedures, and the array of spectroscopic techniques required to determine its definitive

structure.

Isolation and Purification from Natural Sources
Methyllycaconitine was first isolated from Delphinium brownii and later in a purer form from the

seeds of Delphinium elatum.[1] A modernized isolation procedure was later developed using

the seeds of Consolida ambigua (also known as Delphinium ajacis).[1] While specific, detailed

protocols from the original literature are not fully detailed in the available search results, a
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generalized procedure for the extraction and purification of norditerpenoid alkaloids like MLA

can be outlined.

Experimental Protocol: Generalized Alkaloid Extraction
The following protocol is a generalized representation of the acid-base extraction method

commonly used for isolating alkaloids from plant material.

Plant Material Preparation: Dried and finely ground seeds or aerial parts of the Delphinium

species are used as the starting material.

Defatting: The powdered plant material is first extracted with a non-polar solvent, such as

hexane or petroleum ether, to remove lipids and other non-polar constituents.

Alkaloid Extraction (Acid Extraction):

The defatted plant material is then subjected to extraction with an acidified aqueous

solution (e.g., ethanol with tartaric or acetic acid). This protonates the basic nitrogen atoms

of the alkaloids, rendering them soluble in the aqueous-alcoholic medium as salts.

Basification and Liquid-Liquid Extraction:

The acidic extract is filtered, and the solvent is concentrated under reduced pressure.

The pH of the resulting aqueous solution is adjusted to be basic (pH 9-11) using a base

like ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts, converting them

back to their free-base form.

The aqueous basic solution is then repeatedly extracted with an immiscible organic

solvent, such as chloroform or dichloromethane. The free-base alkaloids partition into the

organic layer.

Purification:

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated

in vacuo to yield a crude alkaloid mixture.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This mixture is further purified using chromatographic techniques. Column

chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g.,

chloroform/methanol mixtures), is a common method to separate the individual alkaloids.

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify

those containing MLA.

Further purification can be achieved using preparative high-performance liquid

chromatography (HPLC) to yield highly pure Methyllycaconitine.
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Fig 1. Generalized workflow for the isolation and purification of Methyllycaconitine.
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Structural Elucidation
The determination of MLA's complex, polycyclic structure was a multi-decade effort,

highlighting the evolution of analytical chemistry.

Historical Context: An Incorrect Structure and Its
Revision
The complete molecular structure of MLA was first published in 1959 by Kuzovkov and

Platonova. This proposed structure was supported in part by X-ray crystallography of a

chemical derivative. However, this structure was later found to be incorrect in one critical detail.

In 1981, S. W. Pelletier and his colleagues revised the structure, correcting the stereochemistry

of the methoxy group at the C-1 position from the β-configuration to the correct α-configuration.

Any structural representation of MLA published before this 1981 revision will show this incorrect

stereochemistry.

Spectroscopic and Physical Data
The definitive structure of MLA was established through a combination of physico-chemical

analysis and advanced spectroscopic techniques.

Table 1: Physico-Chemical Properties of Methyllycaconitine

Property Value

Molecular Formula C₃₇H₅₀N₂O₁₀

Molar Mass 682.81 g·mol⁻¹

Appearance Amorphous free base

Melting Point 128 °C (free base); 195 °C (perchlorate salt)[1]

Optical Rotation [α]ᴅ = +49° (in alcohol)[1]

Solubility Soluble in chloroform; poorly soluble in water[1]

| CAS Number | 21019-30-7 |
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Table 2: Mass Spectrometry Data for Methyllycaconitine

Technique Ion Observed m/z

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 683 |

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and

stereochemistry of natural products like MLA. While a complete, tabulated, and assigned set of

¹H and ¹³C NMR data for Methyllycaconitine is not available in the searched literature, the

process relies on a suite of experiments.

¹H NMR Spectroscopy: This technique provides information on the chemical environment of

all hydrogen atoms. For MLA, it would reveal signals corresponding to the N-ethyl group, the

four methoxy groups, protons on the polycyclic core, and the aromatic and aliphatic protons

of the complex ester side chain.

¹³C NMR Spectroscopy: This experiment detects all carbon atoms in the molecule, including

quaternary carbons. It is essential for establishing the 37-carbon framework of MLA,

identifying carbonyl carbons from the ester and imide groups, and distinguishing the

numerous sp³-hybridized carbons of the core.

2D NMR Experiments (COSY, HSQC, HMBC): These techniques are indispensable for

assembling the molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other

(typically on adjacent carbons), allowing for the tracing of proton networks within the rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the

carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between

protons and carbons (typically 2-3 bonds away). This is critical for connecting the different

fragments of the molecule, such as linking the ester side chain to the core and

establishing the connectivity across quaternary carbons.
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NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that

are close to each other in space, regardless of their bonding connectivity. It is crucial for

determining the relative stereochemistry of the molecule, such as the orientation of

substituents on the rings.

Table 3: Representative ¹H NMR Data (Hypothetical) Note: A complete, assigned dataset was

not found in the search results. This table illustrates the type of information obtained.

Chemical Shift (δ) ppm Multiplicity Assignment

~8.0 - 7.0 m
Aromatic Protons (Side
Chain)

~4.5 - 3.5 m
Protons adjacent to Oxygen

(e.g., CH-O)

~3.4, ~3.3, ~3.2 s Methoxy Protons (OCH₃)

| ~1.1 | t | N-CH₂-CH₃ |

Table 4: Representative ¹³C NMR Data (Hypothetical) Note: A complete, assigned dataset was

not found in the search results. This table illustrates the type of information obtained.

Chemical Shift (δ) ppm Assignment

~175 Imide Carbonyls (C=O)

~168 Ester Carbonyl (C=O)

~135 - 120 Aromatic Carbons (Side Chain)

~90 - 70 Oxygenated Carbons (C-O)

| ~60 - 50 | Methoxy Carbons (OCH₃) |
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Fig 2. Logical workflow illustrating the role of different analytical techniques in structural
elucidation.

Final Confirmed Structure
The culmination of these analytical efforts led to the confirmation of the complete and

stereochemically correct structure of Methyllycaconitine.

Chemical Structure:

alt text

Image Source: Wikimedia Commons (Public Domain)

Key Identifiers:

IUPAC Name: [(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-

4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl]methyl 2-
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[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate

Molecular Formula: C₃₇H₅₀N₂O₁₀

Conclusion
The structural elucidation of Methyllycaconitine serves as a classic example of natural product

chemistry, requiring a systematic approach from isolation and purification to the integrated

application of multiple spectroscopic techniques. The historical correction of its stereochemistry

underscores the necessity of rigorous and multi-faceted analysis. The definitive structure

provides the foundation for understanding its potent biological activity and enables further

research into its toxicological and pharmacological properties, including the development of

novel analogues for therapeutic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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